HPPD Inhibition Potency Advantage
3-(3-Hydroxyphenyl)pentanoic acid exhibits an IC₅₀ of 89-90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, as determined by spectrophotometric analysis using 4-hydroxyphenylpyruvic acid as substrate after 15 minutes incubation [1]. In contrast, the comparator compound BDBM50403932 (a structurally distinct HPPD inhibitor) displays an IC₅₀ of 110 nM under identical assay conditions, representing an approximately 18% reduction in inhibitory potency [2].
| Evidence Dimension | IC₅₀ against porcine liver HPPD |
|---|---|
| Target Compound Data | IC₅₀ = 89-90 nM |
| Comparator Or Baseline | BDBM50403932 IC₅₀ = 110 nM |
| Quantified Difference | ΔIC₅₀ = 20-21 nM (target ~18% more potent) |
| Conditions | Pig liver HPPD, 4-hydroxyphenylpyruvic acid substrate, 15 min spectrophotometric detection |
Why This Matters
Superior HPPD inhibitory potency at sub-100 nM concentrations makes 3-(3-hydroxyphenyl)pentanoic acid a preferred starting scaffold for developing herbicide candidates or investigating tyrosine catabolism disorders.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). IC₅₀ = 90 nM (also reported as 89 nM) against pig liver HPPD. View Source
- [2] BindingDB. BDBM50403932 (CHEMBL308315). IC₅₀ = 110 nM against pig liver HPPD. View Source
